(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol
CAS No.: 1363210-25-6
Cat. No.: VC2941605
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363210-25-6 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol |
| Standard InChI | InChI=1S/C8H11NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h10H,1-5H2 |
| Standard InChI Key | ATQYGVCVGUFDOG-UHFFFAOYSA-N |
| SMILES | C1CCC2=NOC(=C2C1)CO |
| Canonical SMILES | C1CCC2=NOC(=C2C1)CO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol represents a specific chemical entity with several standardized identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is registered under CAS number 1363210-25-6, which serves as its unique numerical identifier for regulatory and research purposes . The IUPAC name, 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol, provides the systematic nomenclature according to international standards. This compound is also identified in chemical databases through its molecular formula C8H11NO2, which indicates its elemental composition consisting of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 153.18 g/mol, which is relevant for various analytical calculations and formulation considerations.
Chemical Representation
For precise chemical communication, (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol can be represented through standardized chemical notations. The InChI (International Chemical Identifier) representation is InChI=1S/C8H11NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h10H,1-5H2, which provides a unique machine-readable description of the chemical structure . The corresponding InChI Key, ATQYGVCVGUFDOG-UHFFFAOYSA-N, serves as a condensed identifier that facilitates database searching and chemical information retrieval . The compound can also be represented using SMILES (Simplified Molecular-Input Line-Entry System) notation as C1CCC2=NOC(=C2C1)CO or alternatively as OCC=1ON=C2C1CCCC2, which provides a linear textual representation of the molecular structure .
Physical and Chemical Properties
Chemical Reactivity
Synthetic Pathways and Preparation
Common Synthetic Routes
The synthesis of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol typically involves cyclization reactions of appropriate precursors to form the bicyclic isoxazole structure. According to available methodological information, a common approach involves reactions conducted in 1,4-dioxane as a solvent under controlled temperature conditions. The process generally begins with equimolar reactants that undergo stirring at room temperature for extended periods, often overnight, to ensure complete conversion. Following the reaction, isolation procedures typically involve precipitation using ice/water mixture followed by filtration to recover the solid product. This synthetic strategy represents an efficient route to obtain the target compound with reasonable yields and purity.
Purification Methods
To ensure high purity of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol for research applications, various purification techniques are employed. Thin-layer chromatography (TLC) serves as a valuable analytical tool for monitoring reaction progress and assessing purity, with reported systems utilizing hexane/ethyl acetate mixtures (1:1) yielding an Rf value of approximately 0.32 for this compound. Recrystallization from ethanol represents an effective purification method that exploits the compound's solubility profile to remove impurities. This recrystallization process, combined with proper drying procedures, typically yields material of sufficient purity for most research applications.
Biological Activities and Pharmacological Properties
Antidepressant Activity
One of the most promising areas of research for (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol involves its potential antidepressant properties. Studies have highlighted that compounds sharing similar structural features may enhance the effects of existing antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). The mechanism appears to involve synergistic interactions with nitric oxide synthase inhibitors, suggesting a novel approach to addressing treatment-resistant depression. Research in animal models has indicated promising results when this compound class is administered alongside traditional antidepressants, with marked reductions in depressive behaviors compared to control groups.
Antimicrobial Properties
The antimicrobial potential of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol represents another area of scientific interest. Research has indicated that this compound may exhibit inhibitory activity against both Gram-positive and Gram-negative bacterial strains. The following table summarizes the reported antimicrobial activity based on available research data:
| Bacterial Strain Type | Activity Level | Potential Mechanism |
|---|---|---|
| Gram-positive bacteria | Moderate inhibition | Cell wall disruption |
| Gram-negative bacteria | Mild inhibition | Membrane interaction |
The antimicrobial properties, while promising, require further investigation to establish minimum inhibitory concentration (MIC) values and compare efficacy against standard antibiotics.
Anticancer Activity
Research exploring the anticancer potential of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol has yielded preliminary but encouraging results. In vitro studies suggest that this compound and its derivatives may inhibit cell proliferation in several cancer cell lines. The following table presents anticancer activity data based on research findings:
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| HeLa (cervical) | 12 | G2/M phase cell cycle arrest |
| A549 (lung) | 20 | Apoptosis and necrosis |
These findings suggest that the compound may function through multiple mechanisms, including induction of programmed cell death and interference with the cellular division cycle.
Structure-Activity Relationships
Molecular Features Influencing Activity
The biological activity of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol is influenced by several key structural features that determine its interaction with biological targets. The isoxazole heterocycle serves as a rigid scaffold that positions functional groups in specific spatial orientations, which is crucial for receptor binding and biological activity. The hydroxymethyl group at the 3-position provides hydrogen bonding capability, which may facilitate interactions with protein targets and influence solubility characteristics. The tetrahydrobenzene ring contributes hydrophobic interactions and may influence membrane permeability and binding to lipophilic pockets in target proteins .
Comparison with Structural Analogues
Analyzing the structure-activity relationships of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in comparison with structural analogues provides valuable insights into the molecular features essential for biological activity. The following table presents a comparative analysis with selected related compounds:
| Compound | Structural Difference | Biological Activity Difference |
|---|---|---|
| 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) | Pyridine ring instead of cyclohexene, hydroxyl instead of hydroxymethyl | Enhanced GABAergic activity, selective inhibitor of GABA uptake in neuronal cells |
| EF1502 | Additional methylamino group and thienyl substituent | Dual GABA transporter and receptor modulator |
| 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones | Chromenone moiety instead of hydroxymethyl | Moderate anti-inflammatory (40-50% inhibition at 100 μM) and antioxidant properties (70-85% DPPH radical scavenging) |
This comparative analysis highlights how structural modifications can significantly alter the biological activity profile of these compounds. The replacement of the cyclohexene ring with a pyridine moiety (as in THPO) enhances GABAergic activity, while the hydroxymethyl group in (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol may improve solubility and metabolic stability compared to other analogues.
Analytical Characterization
Spectroscopic Data
The structural characterization of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol involves various spectroscopic techniques that provide valuable information about its molecular features. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical method for structure elucidation. Proton (1H) NMR analysis typically reveals characteristic signals, including a doublet at approximately δ = 4.28 ppm corresponding to the methylene group (CH2) and a triplet at around δ = 5.10 ppm attributed to the hydroxyl proton (OH) when measured in DMSO-d6. Carbon (13C) NMR spectroscopy typically shows resonance signals at approximately δ = 62.8 ppm for the methylene carbon (CH2) and δ = 156.8 ppm for the carbonyl-like carbon in the isoxazole ring.
Mass Spectrometry
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol. High-resolution mass spectrometry (HRMS) is commonly employed to verify the molecular formula through precise molecular ion measurement. For related isoxazole derivatives, characteristic mass spectral peaks around m/z 348 have been reported, although the specific fragmentation pattern for this compound would depend on the ionization technique employed. The molecular ion peak would be expected at m/z 153, corresponding to the molecular weight of C8H11NO2.
Research Applications and Future Directions
Current Research Applications
(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol currently finds application primarily as a synthetic intermediate in pharmaceutical research focused on developing novel bioactive compounds. Its bicyclic isoxazole structure serves as a valuable scaffold for medicinal chemistry programs targeting various therapeutic areas, particularly in central nervous system (CNS) drug discovery. The compound functions as a useful building block in the synthesis of more complex molecules with enhanced pharmacological profiles. Researchers have explored its utility in creating derivatives with improved biological activities through structural modifications at the hydroxymethyl position and other sites within the molecule.
Future Research Directions
Future research involving (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol may focus on several promising directions. More comprehensive structure-activity relationship studies could further elucidate the specific structural requirements for various biological activities, enabling targeted design of more potent and selective derivatives. Additional investigation into the precise molecular mechanisms underlying the reported antidepressant effects could lead to novel therapeutic approaches for treatment-resistant depression. The antimicrobial and anticancer properties warrant further exploration to determine clinical relevance and potential for drug development. Advanced synthetic methodologies could be developed to create diverse libraries of derivatives with enhanced pharmacological profiles and drug-like properties.
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